4-(4-aminophenyl)-1H-indazol-3-amine

Catalog No.
S528097
CAS No.
819058-89-4
M.F
C13H12N4
M. Wt
224.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-aminophenyl)-1H-indazol-3-amine

CAS Number

819058-89-4

Product Name

4-(4-aminophenyl)-1H-indazol-3-amine

IUPAC Name

4-(4-aminophenyl)-1H-indazol-3-amine

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)10-2-1-3-11-12(10)13(15)17-16-11/h1-7H,14H2,(H3,15,16,17)

InChI Key

KHQLSBOHZQJRPC-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N

Solubility

Soluble in DMSO

Synonyms

Flt3 Inhibitor IV; Flt3 Inhibitor-IV; Flt3-IN-IV;

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2N)C3=CC=C(C=C3)N

Description

The exact mass of the compound 4-(4-aminophenyl)-1H-indazol-3-amine is 224.1062 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

APIA is an organic compound belonging to the class of indazole amines. Indazoles are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 2. Amines are organic compounds containing a nitrogen atom bonded to at least one hydrogen atom and a variable number of alkyl or aryl substituents [, ].

There is limited information publicly available on the specific origin or significance of APIA in scientific research.


Molecular Structure Analysis

APIA consists of an indazole core structure with an amine group at the third position and a substituted phenyl ring (containing an amine group at the para position) at the fourth position []. The presence of amine groups makes APIA a polar molecule, which can influence its interactions with other molecules and solvents [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Exact Mass

224.1062

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-(4-Aminophenyl)-1H-indazol-3-amine

Dates

Modify: 2023-08-15
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2: Zawada AM, Schneider JS, Michel AI, Rogacev KS, Hummel B, Krezdorn N, Müller S, Rotter B, Winter P, Obeid R, Geisel J, Fliser D, Heine GH. DNA methylation profiling reveals differences in the 3 human monocyte subsets and identifies uremia to induce DNA methylation changes during differentiation. Epigenetics. 2016 Apr 2;11(4):259-72. doi: 10.1080/15592294.2016.1158363. Epub 2016 Mar 28. PubMed PMID: 27018948; PubMed Central PMCID: PMC4889294.
3: Alachkar H, Mutonga M, Malnassy G, Park JH, Fulton N, Woods A, Meng L, Kline J, Raca G, Odenike O, Takamatsu N, Miyamoto T, Matsuo Y, Stock W, Nakamura Y. T-LAK cell-originated protein kinase presents a novel therapeutic target in FLT3-ITD mutated acute myeloid leukemia. Oncotarget. 2015 Oct 20;6(32):33410-25. doi: 10.18632/oncotarget.5418. PubMed PMID: 26450903; PubMed Central PMCID: PMC4741775.
4: Chen CT, Hsu JT, Lin WH, Lu CT, Yen SC, Hsu T, Huang YL, Song JS, Chen CH, Chou LH, Yen KJ, Chen CP, Kuo PC, Huang CL, Liu HE, Chao YS, Yeh TK, Jiaang WT. Identification of a potent 5-phenyl-thiazol-2-ylamine-based inhibitor of FLT3 with activity against drug resistance-conferring point mutations. Eur J Med Chem. 2015 Jul 15;100:151-61. doi: 10.1016/j.ejmech.2015.05.008. Epub 2015 May 9. PubMed PMID: 26081023.
5: Schleuning M, Judith D, Jedlickova Z, Stübig T, Heshmat M, Baurmann H, Schwerdtfeger R. Calcineurin inhibitor-free GVHD prophylaxis with sirolimus, mycophenolate mofetil and ATG in Allo-SCT for leukemia patients with high relapse risk: an observational cohort study. Bone Marrow Transplant. 2009 May;43(9):717-23. doi: 10.1038/bmt.2008.377. Epub 2008 Nov 17. PubMed PMID: 19011660.
6: Lopes de Menezes DE, Peng J, Garrett EN, Louie SG, Lee SH, Wiesmann M, Tang Y, Shephard L, Goldbeck C, Oei Y, Ye H, Aukerman SL, Heise C. CHIR-258: a potent inhibitor of FLT3 kinase in experimental tumor xenograft models of human acute myelogenous leukemia. Clin Cancer Res. 2005 Jul 15;11(14):5281-91. PubMed PMID: 16033847.

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